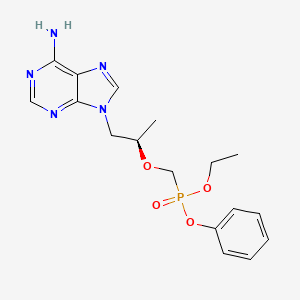
Ethyl phenyl ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a complex organic compound that features a purine base, an ethyl group, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, including the formation of the purine base, the attachment of the ethyl group, and the incorporation of the phosphonate group. Common reagents used in these reactions include phosphonic acid derivatives, ethyl halides, and purine precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonate group.
Reduction: Reduction reactions can modify the purine base or the phosphonate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups onto the purine base or the ethyl group.
Scientific Research Applications
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The phosphonate group can inhibit certain enzymes, leading to changes in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl phenyl ((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
- **Ethyl phenyl ((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate ester
- **Ethyl phenyl ((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate amide
Uniqueness
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N5O4P |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
9-[(2R)-2-[[ethoxy(phenoxy)phosphoryl]methoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C17H22N5O4P/c1-3-25-27(23,26-14-7-5-4-6-8-14)12-24-13(2)9-22-11-21-15-16(18)19-10-20-17(15)22/h4-8,10-11,13H,3,9,12H2,1-2H3,(H2,18,19,20)/t13-,27?/m1/s1 |
InChI Key |
GHCOFJJXNRFRDF-YAIASZBKSA-N |
Isomeric SMILES |
CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















